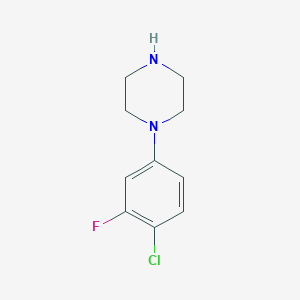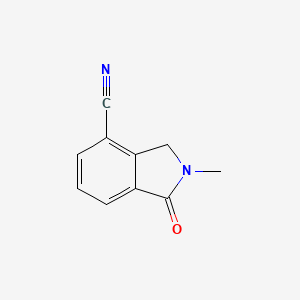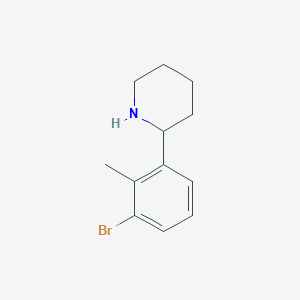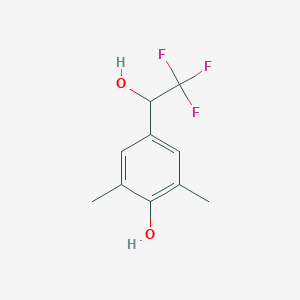
2,6-Dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with two methyl groups and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2,6-dimethylphenol with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Lacks the methyl groups, affecting its reactivity and applications.
Propriétés
Numéro CAS |
246245-22-7 |
|---|---|
Formule moléculaire |
C10H11F3O2 |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C10H11F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,9,14-15H,1-2H3 |
Clé InChI |
DNZWYUJLAVTZPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


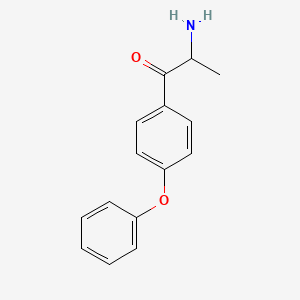
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
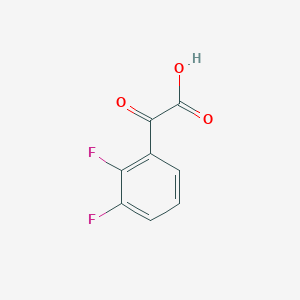

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)


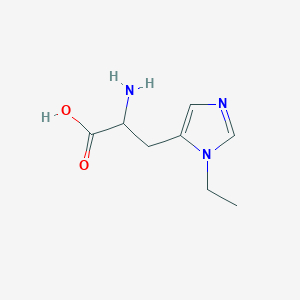

![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
